molecular formula C13H20N2O2 B4840100 N-(1-propylpiperidin-4-yl)furan-2-carboxamide

N-(1-propylpiperidin-4-yl)furan-2-carboxamide

Cat. No.: B4840100
M. Wt: 236.31 g/mol
InChI Key: PWTPAVPCEJYFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-propylpiperidin-4-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of furan carboxamides This compound is structurally characterized by a furan ring attached to a piperidine moiety, which is further substituted with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-propylpiperidin-4-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 1-propylpiperidine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out under anhydrous conditions and at room temperature to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N-(1-propylpiperidin-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the furan ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its analgesic and anesthetic properties due to its structural similarity to known opioid compounds.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1-propylpiperidin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects. The exact molecular pathways and targets involved are still under investigation, but it is believed to modulate the release of neurotransmitters and inhibit pain signals.

Comparison with Similar Compounds

N-(1-propylpiperidin-4-yl)furan-2-carboxamide can be compared with other similar compounds, such as:

    Furanylfentanyl: A synthetic opioid with a similar furan-2-carboxamide structure but with different substituents on the piperidine ring.

    N-cyclopropyl-N-(1-propylpiperidin-4-yl)furan-2-carboxamide: Another furan carboxamide derivative with a cyclopropyl group instead of a propyl group.

    2-methyl-N-(1-propylpiperidin-4-yl)furan-3-carboxamide: A related compound with a methyl group on the furan ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

N-(1-propylpiperidin-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-2-7-15-8-5-11(6-9-15)14-13(16)12-4-3-10-17-12/h3-4,10-11H,2,5-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTPAVPCEJYFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-propylpiperidin-4-yl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-propylpiperidin-4-yl)furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1-propylpiperidin-4-yl)furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1-propylpiperidin-4-yl)furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(1-propylpiperidin-4-yl)furan-2-carboxamide
Reactant of Route 6
N-(1-propylpiperidin-4-yl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.